Arachidonic acid-carboxy-14C
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Overview
Description
Arachidonic acid-carboxy-14C is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is widely used in biochemical and physiological research due to its role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are essential mediators in various biological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid-carboxy-14C typically involves the incorporation of radioactive carbon-14 into the carboxyl group of arachidonic acid. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the fatty acid synthesis pathway .
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms such as Mortierella alpina, which are genetically modified to enhance the production of arachidonic acid. The radiolabeling is then performed by introducing carbon-14 during the biosynthesis process .
Chemical Reactions Analysis
Types of Reactions: Arachidonic acid-carboxy-14C undergoes several types of chemical reactions, including:
Reduction: Involves the conversion of double bonds to single bonds, although this is less common for polyunsaturated fatty acids.
Substitution: Involves the replacement of hydrogen atoms with other functional groups, often used in the synthesis of derivatives for research purposes.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and enzyme catalysts like cyclooxygenase (COX) and lipoxygenase (LOX).
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium) under high pressure and temperature.
Substitution: Reagents like halogens or other electrophiles under controlled conditions to ensure selective substitution.
Major Products:
Prostaglandins: Involved in inflammation and pain signaling.
Thromboxanes: Play a role in platelet aggregation and blood clotting.
Leukotrienes: Involved in immune responses and inflammation.
Scientific Research Applications
Arachidonic acid-carboxy-14C is extensively used in various fields of scientific research:
Chemistry: Used to study the metabolic pathways and enzymatic reactions involving arachidonic acid.
Biology: Helps in understanding the role of arachidonic acid in cell signaling and membrane fluidity.
Medicine: Used in research on inflammatory diseases, cardiovascular health, and the development of anti-inflammatory drugs
Mechanism of Action
Arachidonic acid-carboxy-14C exerts its effects through its conversion into various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules act as signaling mediators in various physiological processes:
Prostaglandins: Bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to inflammation and pain responses.
Thromboxanes: Promote platelet aggregation and vasoconstriction, playing a crucial role in hemostasis.
Leukotrienes: Involved in immune responses, particularly in the recruitment of leukocytes to sites of inflammation.
Comparison with Similar Compounds
Arachidonic Acid: The non-radiolabeled form, widely present in animal tissues and involved in similar biochemical pathways.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties, often compared with arachidonic acid for its health benefits.
Docosahexaenoic Acid (DHA): An omega-3 fatty acid important for brain health, also involved in anti-inflammatory processes.
Uniqueness: Arachidonic acid-carboxy-14C is unique due to its radiolabel, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms of fatty acid metabolism and the role of eicosanoids in health and disease .
Properties
CAS No. |
3435-81-2 |
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Molecular Formula |
C20H32O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-(114C)icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i20+2 |
InChI Key |
YZXBAPSDXZZRGB-XJAQZXCESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC[14C](=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
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